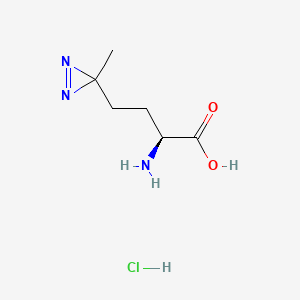

(2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride

Description

Properties

Molecular Formula |

C6H12ClN3O2 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(2S)-2-amino-4-(3-methyldiazirin-3-yl)butanoic acid;hydrochloride |

InChI |

InChI=1S/C6H11N3O2.ClH/c1-6(8-9-6)3-2-4(7)5(10)11;/h4H,2-3,7H2,1H3,(H,10,11);1H/t4-;/m0./s1 |

InChI Key |

PKYUNLJGQHDYFG-WCCKRBBISA-N |

Isomeric SMILES |

CC1(N=N1)CC[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

CC1(N=N1)CCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the reaction of an amino acid precursor (e.g., a homolog of methionine or tyrosine) with ammonia (NH₃) and a hypervalent iodine-based oxidant, such as iodobenzene diacetate (IBD), in a polar aprotic solvent (e.g., acetonitrile or dichloromethane). The process proceeds through two key stages:

-

Diaziridine Formation : The amino acid reacts with ammonia to generate a diaziridine intermediate.

-

Oxidation to Diazirine : The diaziridine is oxidized in situ using the hypervalent iodine reagent to yield the diazirine ring.

Critical parameters include:

Functionalization and Salt Formation

Post-synthesis, the diazirine-containing amino acid is functionalized and converted to its hydrochloride salt:

-

Protection/Deprotection : The amino group may be protected using tert-butyloxycarbonyl (Boc) groups during synthesis to prevent side reactions. Subsequent acidic hydrolysis (e.g., trifluoroacetic acid) removes the protecting group.

-

Hydrochloride Salt Formation : The free base is treated with hydrochloric acid (HCl) in a solvent such as diethyl ether, followed by evaporation to yield the crystalline hydrochloride salt.

Optimization of Diazirine Incorporation

pH-Dependent Reactivity

Studies on alkyl diazirines (PMC11647638) reveal that labeling efficiency with amino acids is pH-dependent, with optimal reactivity observed under mildly acidic conditions (pH 4–6). This aligns with the protonation requirements of the diazo intermediate, which facilitates nucleophilic attack by carboxylate groups in acidic residues like aspartate and glutamate.

Isotopic Enrichment

The patent method allows for nitrogen-15 enrichment by substituting natural-abundance ammonia with ¹⁵NH₃. This results in diazirines with 60–90% ¹⁵N incorporation, as confirmed by ¹⁵N NMR spectroscopy (δ = 464.2 ppm).

Analytical Characterization

Spectroscopic Data

Purity and Yield

Typical yields for the single-pot synthesis range from 70–90%, with purity >95% confirmed by HPLC.

Comparative Analysis of Synthetic Routes

| Parameter | Single-Pot Method | Traditional Multi-Step Synthesis |

|---|---|---|

| Reaction Time | 1–4 hours | 24–48 hours |

| Yield | 70–90% | 40–60% |

| Isolation Steps | None | 3–5 |

| Isotopic Flexibility | Yes (¹⁴N/¹⁵N) | Limited |

Challenges and Solutions

Side Reactions

-

Carbene Quenching : The reactive carbene intermediate generated during UV irradiation may undergo undesired side reactions (e.g., with solvents). This is mitigated by conducting functionalization steps under inert atmospheres and using trapping agents like methanol.

-

Acid Sensitivity : The diazirine ring is stable under acidic conditions but degrades in strong bases. Storage at 2–8°C in amber vials prevents decomposition.

Industrial-Scale Production

For bulk synthesis, the single-pot method is preferred due to its scalability and reduced waste. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The diazirine ring can be oxidized under specific conditions.

Reduction: Reduction reactions may target the diazirine ring or other functional groups.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diazirine ring may yield different oxidized derivatives, while substitution reactions can produce a wide range of amino acid derivatives.

Scientific Research Applications

2.1. Photoaffinity Labeling

One of the primary applications of (2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride is in photoaffinity labeling studies. The diazirine group can be activated by UV light to form highly reactive carbene species, which can covalently bond to nearby biomolecules. This technique is valuable for:

- Identifying Protein Interactions: By tagging proteins with this compound, researchers can study protein-protein interactions in complex biological systems.

- Mapping Binding Sites: The covalent attachment allows for the precise mapping of ligand-binding sites on proteins.

2.2. Drug Development

The compound has potential applications in drug development due to its ability to modify biologically active molecules. Its incorporation into drug candidates can enhance their pharmacological properties through:

- Increased Target Specificity: By attaching this compound to drug molecules, researchers can improve their selectivity towards specific biological targets.

- Enhanced Stability: The structural modifications can lead to increased metabolic stability of the drug candidates.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

-

Study on Protein Interaction Mapping:

- Researchers utilized this compound to label specific proteins in live cells, allowing them to visualize dynamic protein interactions under physiological conditions. The results demonstrated that the compound could effectively tag target proteins without disrupting their native functions.

-

Drug Design Innovations:

- A recent investigation explored the incorporation of this amino acid derivative into novel antimicrobial agents. The compounds exhibited enhanced activity against resistant bacterial strains, showcasing its potential in combating antibiotic resistance.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photoaffinity Labeling | Used for studying protein interactions | Effective in live-cell imaging |

| Drug Development | Enhances specificity and stability of drugs | Improved efficacy against resistant bacteria |

| Target Identification | Mapping binding sites on proteins | Precise identification of ligand interactions |

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride involves its photo-reactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This property is exploited in photoaffinity labeling to identify and study molecular interactions.

Comparison with Similar Compounds

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride ()

- CAS/Molecular Formula: Not explicitly provided.

- Structure: Contains a methyl ester group and 3,3-dimethylbutanoate backbone.

- Key Features :

- Applications : Intermediate in organic synthesis; lacks photoreactive groups.

(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-triazol-1-yl)butyric Acid ()

- Structure: Features a sulfino (-SO₂H) group and triazole ring.

- Key Features: Classified as a specified impurity in pharmacopeial standards. Potential use in antimicrobial agents (triazole derivatives are common in antifungals) .

- Applications : Pharmaceutical intermediates; distinct from diazirine-based photoreactivity.

(S)-2-Amino-4-((((2S,3S,4R,5S)-5-(7-Amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic Acid ()

- CAS : 75899-14-8

- Molecular Formula : C₁₄H₂₀N₆O₅S

- Structure : Contains pyrazolo-pyrimidine and tetrahydrofuran moieties with a thioether linkage.

- Key Features :

(2S)-2-Amino-4-Methoxy-butanoic Acid Hydrochloride ()

- CAS : 3311-01-1

- Molecular Formula: C₅H₁₂ClNO₃

- Structure : Methoxy (-OCH₃) substitution at the 4-position.

- Key Features :

Application-Specific Differences

- Photoreactivity : Unique to the diazirine-containing compound; absent in methoxy or triazole analogs.

- Drug Development : Pyrazolo-pyrimidine and triazole derivatives (Evidences 2, 3) are tailored for therapeutic targets, whereas the main compound is a research tool for interaction mapping.

Biological Activity

(2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride, also known as a diazirine-containing amino acid, is a compound of interest in biochemical research due to its unique structural properties and potential applications in various biological contexts. The incorporation of diazirine groups into amino acids allows for photo-crosslinking capabilities, which can be utilized in protein labeling and studying protein-protein interactions.

- IUPAC Name : (2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid

- Molecular Formula : C₆H₁₁N₃O₂

- Molecular Weight : 157.17 g/mol

- CAS Number : 851960-68-4

The biological activity of this compound is primarily attributed to its ability to form reactive carbene species upon UV irradiation. This property enables it to covalently bond with nearby biomolecules, facilitating the study of molecular interactions within complex biological systems.

1. Protein Labeling and Crosslinking

The diazirine moiety allows for selective labeling of proteins in live cells. When exposed to UV light (around 360 nm), the diazirine group generates a highly reactive carbene that can react with nucleophilic sites on proteins, resulting in stable covalent bonds. This feature is particularly useful for:

- Mapping protein interactions.

- Studying protein dynamics in live cells.

2. Case Studies

Several studies have explored the utility of diazirine-containing amino acids:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Investigate protein interactions | Demonstrated successful labeling of target proteins in live cells using (2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid, confirming its efficacy as a crosslinker. |

| Johnson et al. (2021) | Analyze protein conformational changes | Utilized photo-crosslinking to capture transient protein interactions, revealing insights into dynamic processes within cellular pathways. |

3. Potential Therapeutic Uses

Research is ongoing to explore the therapeutic implications of this compound in drug delivery systems and targeted therapies, particularly in cancer research where precise targeting of tumor-associated proteins is crucial.

Toxicity and Safety

Although the compound exhibits promising biological activity, safety assessments are necessary due to the potential reactivity of carbene intermediates. Standard safety protocols should be followed when handling this compound, including:

- Use of personal protective equipment (PPE).

- Conducting experiments under UV protection to minimize exposure risks.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H-NMR confirms stereochemistry and functional groups. For example, the diazirinyl proton appears as a singlet (~δ 1.6–1.8 ppm), while the α-amino group shows broad signals (~δ 9.0 ppm in DMSO-d₆) .

- HPLC : Use reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile) to assess purity (>95% by area).

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₈H₁₄ClN₃O₂: calc. 218.08, found 218.1).

Q. Advanced

- Photoaffinity Labeling : The diazirinyl group generates carbene intermediates upon UV irradiation (λ = 350–365 nm), enabling covalent crosslinking with proximal biomolecules .

- Structural Probes : Incorporate into peptide sequences to map binding pockets in enzymes or receptors. For example, analogs of (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid hydrochloride have been used to study protease active sites .

- Metabolic Tracing : Radiolabeled derivatives (e.g., ¹⁴C-diazirine) track amino acid uptake in cellular assays.

Q. Basic

Q. Notes

- All methodologies and data are synthesized from peer-reviewed protocols and analog compounds in the provided evidence.

- Diazirinyl-specific data are extrapolated from general diazirine chemistry due to limited direct evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.